molecular formula C28H51NO4 B11826316 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione

Katalognummer: B11826316
Molekulargewicht: 465.7 g/mol
InChI-Schlüssel: HULJPRCZMAVAFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione typically involves the esterification of tetracosanoic acid with 2,5-pyrrolidinedione. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

    1-[(1-Oxooctadecyl)oxy]-2,5-pyrrolidinedione: This compound has a shorter alkyl chain and different physical properties.

    1-[(1-Oxodocosyl)oxy]-2,5-pyrrolidinedione: Similar in structure but with a different chain length, affecting its biological activity.

The uniqueness of this compound lies in its specific chain length, which influences its role in lipid metabolism and its applications in research .

Eigenschaften

Molekularformel

C28H51NO4

Molekulargewicht

465.7 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) tetracosanoate

InChI

InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3

InChI-Schlüssel

HULJPRCZMAVAFL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.